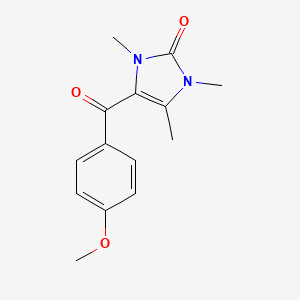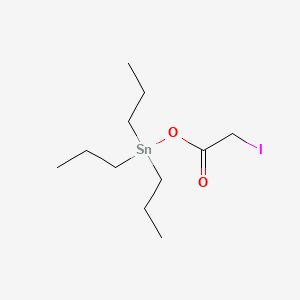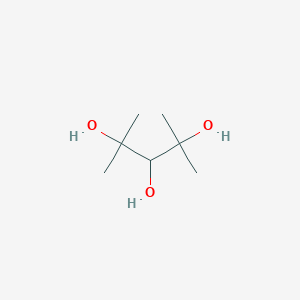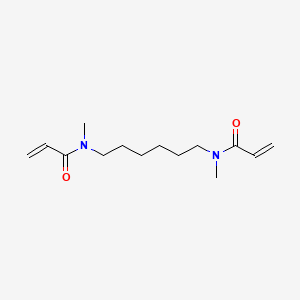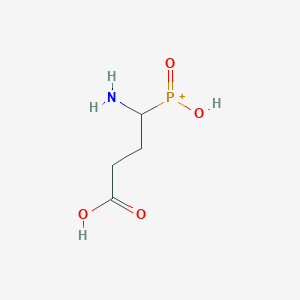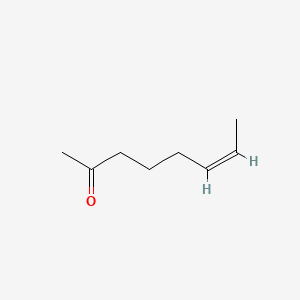![molecular formula C44H50Cl2N6O10 B14441912 (2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid CAS No. 74088-44-1](/img/structure/B14441912.png)
(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a combination of functional groups, including an amino group, a benzoyl group, and a chloro-substituted aniline derivative, which may contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the final coupling reactions. A possible synthetic route could involve:
Formation of the Benzoyl Intermediate: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate aromatic compound.
Coupling with Aniline Derivative: The aniline derivative can be coupled with the benzoyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Final Compound: The final compound can be synthesized by coupling the intermediate with (2S)-2-amino-3-methylbutanamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The amino group may be susceptible to oxidation under certain conditions.
Reduction: The benzoyl group may be reduced to a corresponding alcohol.
Substitution: The chloro group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Involvement: Participation in biochemical pathways related to its functional groups.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide
- (2S)-2-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]-3-methylbutanamide
- (2S)-2-amino-N-[2-(2-benzoyl-N-methylanilino)acetyl]-3-methylbutanamide
Uniqueness
The presence of the oxalic acid moiety and the specific substitution pattern on the aniline ring may confer unique chemical and biological properties to the compound, distinguishing it from similar compounds.
属性
CAS 编号 |
74088-44-1 |
|---|---|
分子式 |
C44H50Cl2N6O10 |
分子量 |
893.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid |
InChI |
InChI=1S/2C21H24ClN3O3.C2H2O4/c2*1-13(2)19(23)21(28)24-18(26)12-25(3)17-10-9-15(22)11-16(17)20(27)14-7-5-4-6-8-14;3-1(4)2(5)6/h2*4-11,13,19H,12,23H2,1-3H3,(H,24,26,28);(H,3,4)(H,5,6)/t2*19-;/m00./s1 |
InChI 键 |
OCNHOQXEDVOLTH-UFEREZMFSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.CC(C)[C@@H](C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |
规范 SMILES |
CC(C)C(C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.CC(C)C(C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
